2,4-Tridecanedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

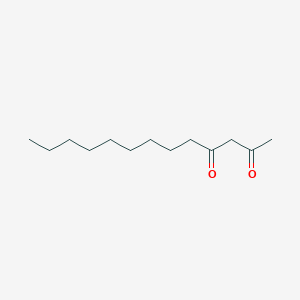

2,4-Tridecanedione, also known as tridecane-2,4-dione, is an organic compound with the molecular formula C₁₃H₂₄O₂ and a molecular weight of 212.33 g/mol It is a diketone, meaning it contains two ketone groups located at the 2nd and 4th positions of the tridecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Tridecanedione can be synthesized through several methods. One common approach involves the condensation of ethyl caproate with acetone in the presence of sodium hydride . Another method includes the acylation of ethyl acetoacetate followed by cleavage and decarboxylation . Additionally, the diketone can be prepared by the acetylation of 2-heptanone with ethyl acetate and sodium amide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the diketone, followed by purification processes such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2,4-Tridecanedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the diketone into alcohols or other reduced forms.

Substitution: The diketone can participate in substitution reactions, where one or both ketone groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,4-Tridecanedione has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents, is ongoing.

Industry: this compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,4-Tridecanedione exerts its effects involves interactions with molecular targets and pathways. As a diketone, it can form complexes with metal ions and participate in coordination chemistry. Additionally, its reactivity with nucleophiles and electrophiles allows it to modulate various biochemical pathways. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or activation in biological systems .

Comparison with Similar Compounds

2,4-Pentanedione: A smaller diketone with similar reactivity but different physical properties.

2,4-Heptanedione: Another diketone with a slightly longer carbon chain.

2,4-Nonanedione: A diketone with a longer carbon chain, offering different solubility and reactivity characteristics.

Uniqueness: 2,4-Tridecanedione is unique due to its longer carbon chain, which influences its solubility, melting point, and reactivity compared to shorter diketones. This makes it suitable for specific applications where these properties are advantageous.

Biological Activity

2,4-Tridecanedione is a diketone compound with the chemical formula C13H24O2. It belongs to the class of aliphatic ketones and has garnered attention in various fields, particularly in biological and pharmaceutical research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features two carbonyl groups located at the second and fourth positions of a tridecane chain. This arrangement influences its reactivity and interaction with biological molecules. The compound is typically synthesized through various organic reactions involving longer-chain fatty acids or their derivatives.

| Property | Value |

|---|---|

| Molecular Weight | 212.33 g/mol |

| Melting Point | -5 °C |

| Boiling Point | 240 °C |

| Solubility | Soluble in organic solvents (ethanol, acetone) |

Antimicrobial Effects

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell membranes, leading to cell lysis and death.

Antioxidant Properties

Another area of interest is the antioxidant activity of this compound. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in cells. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a crucial role.

Case Study: Antimicrobial Activity

A case study conducted by researchers at Monash University evaluated the antimicrobial efficacy of this compound against foodborne pathogens. The study found that concentrations as low as 0.5% could inhibit the growth of Listeria monocytogenes, suggesting its potential application as a natural preservative in food products .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with lipid membranes, altering permeability.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Free Radical Scavenging : By donating electrons to free radicals, it reduces oxidative stress.

Table 2: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Membrane disruption | |

| Antioxidant | Free radical scavenging | |

| Enzyme inhibition | Inhibition of metabolic enzymes |

Applications in Medicine

Given its diverse biological activities, this compound holds promise for therapeutic applications:

- Food Preservation : Its antimicrobial properties can be harnessed to extend the shelf life of perishable products.

- Pharmaceutical Development : The compound's antioxidant capabilities make it a candidate for developing drugs targeting oxidative stress-related diseases.

Properties

CAS No. |

25276-80-6 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

tridecane-2,4-dione |

InChI |

InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-13(15)11-12(2)14/h3-11H2,1-2H3 |

InChI Key |

QAXKYAIESKANJL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)CC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.